molecular formula C14H22N2O3S B4694299 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide

3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide

Cat. No. B4694299
M. Wt: 298.40 g/mol
InChI Key: GVLKUBLHRSKTBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide often involves complex organic reactions. For example, novel sulfonamide derivatives have been synthesized through various chemical pathways, including sodium borohydride reduction and reactions involving propargyl alcohol and N-sulfonylhydrazone, indicating diverse synthetic routes for sulfonamide compounds (Gangapuram & Redda, 2006) (Zhu et al., 2011).

Molecular Structure Analysis

Research on related sulfonamide compounds has employed quantum mechanical and spectroscopic studies to elucidate their molecular structures. Techniques such as FT-IR, FT-RAMAN, UV, and NMR spectral analysis have been used to characterize the molecular geometry, vibrational wave numbers, and infrared intensities (Chandralekha et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions involving sulfonamide compounds have demonstrated the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the chemical versatility and reactivity of sulfonamide-based structures (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including crystalline structure and thermal stability, have been studied through X-ray crystallography and thermo gravimetric analysis (TGA), providing insight into their stability and structural characteristics (Etsè et al., 2019).

Chemical Properties Analysis

Research into the chemical properties of sulfonamide derivatives has included NBO analysis, NLO, and HOMO-LUMO studies to understand their electronic properties, stability, and reactivity. These studies help elucidate the charge transfer within molecules and the hyperconjugative interactions contributing to their stability (Sarojini et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in synthesis and pharmacology, given the interesting properties of sydnones . More research could also be done to synthesize new derivatives of sydnones having different biological activities .

properties

IUPAC Name

3-[4-(diethylsulfamoyl)phenyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-16(5-2)20(18,19)13-9-6-12(7-10-13)8-11-14(17)15-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLKUBLHRSKTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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